4-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine
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Overview
Description
4-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a 3-chloro-5-fluorobenzoyl group and a methoxy group attached to a 3-methylpyridine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including the reduction of a suitable precursor and subsequent functionalization to introduce the 3-chloro-5-fluorobenzoyl group.
Attachment of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy-containing reagent reacts with the piperidine intermediate.
Formation of the Final Compound: The final step involves the coupling of the methoxy-substituted piperidine with 3-methylpyridine under specific reaction conditions, such as the use of a coupling agent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents used in these reactions include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dechlorinated or defluorinated products.
Scientific Research Applications
4-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-{[1-(3-chlorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
4-{[1-(3-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine: Lacks the chlorine substituent, which may influence its chemical properties and interactions.
4-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine: The position of the methyl group is different, potentially altering its reactivity and biological effects.
Uniqueness
The unique combination of the 3-chloro-5-fluorobenzoyl group and the methoxy-3-methylpyridine ring in 4-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine imparts specific chemical and biological properties that distinguish it from similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O2/c1-13-11-22-5-2-18(13)25-12-14-3-6-23(7-4-14)19(24)15-8-16(20)10-17(21)9-15/h2,5,8-11,14H,3-4,6-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJALNYLIDEWDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=CC(=CC(=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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